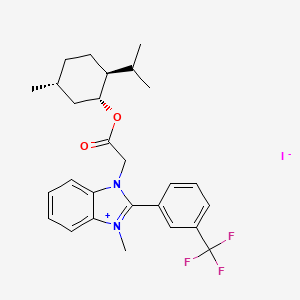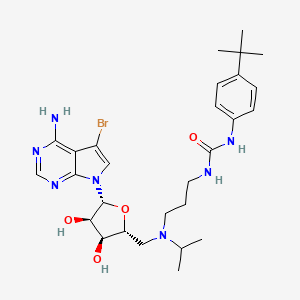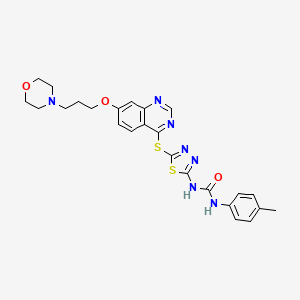
FLT3-IN-1
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
FLT3-IN-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der FLT3-Kinaseaktivität zu untersuchen.
Biologie: Wird in zellbasierten Assays eingesetzt, um die Rolle von FLT3 bei Zellproliferation und -apoptose zu untersuchen.
Medizin: Wird als potenzieller Therapeutikum für die Behandlung von akuter myeloischer Leukämie und anderen Krebsarten untersucht.
Industrie: Wird bei der Entwicklung neuer Krebstherapien und als Referenzverbindung in der Wirkstoffforschung verwendet
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv die Aktivität der FLT3-Kinase hemmt. Diese Hemmung führt zur Herunterregulierung der FLT3-Phosphorylierung und der anschließenden Hemmung nachgeschalteter Signalwege, einschließlich der STAT5- und ERK-Signalwege. Dies führt zur Blockade der Zellproliferation und zur Induktion der Apoptose in Krebszellen .
Wirkmechanismus
Target of Action
FLT3-IN-1, also known as SKLB4771 or SKLB477 or 1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea, primarily targets the Fms-like tyrosine kinase 3 (FLT3) receptor . FLT3 is a receptor tyrosine kinase that is commonly overexpressed or mutated in acute myeloid leukemia (AML) . FLT3 plays a crucial role in the proliferation, differentiation, and survival of multipotent hematopoietic and lymphoid progenitors .
Mode of Action
This compound interacts with its target, the FLT3 receptor, by binding to the active site of the receptor and stabilizing the inactive conformation . This inhibits the downstream signaling molecules, including ERK and STAT5 , thereby suppressing the constitutive activation of the FLT3 receptor that is commonly observed in AML .
Biochemical Pathways
The FLT3 receptor, upon activation, triggers multiple downstream signaling cascades, such as the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways . These pathways are involved in promoting cellular proliferation, inhibiting apoptosis, and inhibiting differentiation . By inhibiting the FLT3 receptor, this compound disrupts these signaling pathways, leading to suppression of these cellular processes .
Pharmacokinetics
Flt3 inhibitors generally exhibit dose-proportional pharmacokinetics . The time to maximum plasma concentration (Tmax) for these inhibitors can range from 0.7-12 hours, while the elimination half-life (T1/2) can vary significantly, from 6.8 to 151.8 hours . These properties can influence the bioavailability of the drug and its duration of action.
Result of Action
The inhibition of FLT3 by this compound results in the suppression of cellular processes such as proliferation, apoptosis inhibition, and differentiation inhibition . This can lead to the reduction of the leukemic cell population, promoting the differentiation of these cells .
Action Environment
The efficacy of this compound, like other FLT3 inhibitors, can be influenced by various environmental factors. For instance, the presence of FLT3 ligand and fibroblast growth factor 2 (FGF2) in the bone marrow microenvironment can confer resistance to FLT3 inhibitors . Additionally, the drug’s effectiveness may be further improved through combination therapies .
Biochemische Analyse
Biochemical Properties
FLT3-IN-1 plays a crucial role in biochemical reactions, particularly in the context of FLT3 signaling pathways. It interacts with the FLT3 receptor, a member of the receptor tyrosine kinase family . Upon binding to the FLT3 ligand, FLT3 undergoes homodimerization and activation, leading to increased cellular signaling via multiple pathways, including RAS/MAPK, JAK/STAT, and PI3K/AKT . This compound, as an inhibitor, can block these pathways, thereby regulating the proliferation, differentiation, and survival of multipotent hematopoietic and lymphoid progenitors .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In the context of AML, this compound can inhibit cell proliferation, block the cell cycle, induce apoptosis, and bind FLT3 to inhibit its downstream signaling pathways, including the STAT5, AKT, and ERK pathways . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. It binds to the active site of the FLT3 receptor, stabilizing the inactive conformation, thereby inhibiting the downstream signaling molecules including ERK and STAT5 . This leads to changes in gene expression, enzyme inhibition or activation, and alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the FLT3-ITD biosynthetically traffics to the Golgi apparatus and remains there in a manner dependent on its tyrosine kinase activity . The stability, degradation, and long-term effects of this compound on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mouse models with FLT3-ITD and FLT3-ITD-F691L mutation, this compound showed superior anti-leukemia activity to existing clinical drugs gilteritinib and quizartinib, significantly prolonging the survival of mice
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to interact with enzymes and cofactors in the FLT3 signaling pathway . Additionally, it has been found that FLT3-ITD cells develop a metabolic dependency on glutamine metabolism after FLT3 tyrosine kinase inhibition .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is likely dependent on its interaction with the FLT3 receptor. FLT3 is synthesized in the endoplasmic reticulum (ER) as a partially glycosylated protein. Subsequently, it is transported to the Golgi complex, where it is modified by complex glycosylation to finally be transported to the cell surface .
Subcellular Localization
The subcellular localization of this compound is closely tied to that of the FLT3 receptor. In cell lines established from leukemia patients, endogenous FLT3-ITD clearly accumulates in the perinuclear region, indicating that FLT3-ITD mainly localizes to the Golgi region in AML cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: FLT3-IN-1 is synthesized through a series of chemical reactions involving the coupling of specific intermediates under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps, including the formation of key intermediates, coupling reactions, and purification processes .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and efficacy of the compound. This process includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound meets the required standards for pharmaceutical use .
Analyse Chemischer Reaktionen
Arten von Reaktionen: FLT3-IN-1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter bestimmten Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Derivaten von this compound führen kann .
Vergleich Mit ähnlichen Verbindungen
FLT3-IN-1 ist einzigartig in seiner hohen Selektivität und Potenz gegenüber der FLT3-Kinase im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen sind:
JAK2/FLT3-IN-1: Ein dualer Inhibitor von JAK2 und FLT3 mit Antikrebsaktivität.
FLT3/CHK1-IN-1: Ein dualer Inhibitor von FLT3 und CHK1 mit hoher Selektivität und reduzierter Affinität für hERG.
FLT3/TrKA-IN-1:
This compound zeichnet sich durch seine hohe Selektivität für FLT3 und seine Fähigkeit aus, die FLT3-Phosphorylierung und nachgeschaltete Signalwege effektiv zu hemmen, was es zu einer wertvollen Verbindung in der Krebsforschung und -therapie macht .
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-[5-[7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]sulfanyl-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3S2/c1-17-3-5-18(6-4-17)28-23(33)29-24-30-31-25(37-24)36-22-20-8-7-19(15-21(20)26-16-27-22)35-12-2-9-32-10-13-34-14-11-32/h3-8,15-16H,2,9-14H2,1H3,(H2,28,29,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXFSTAQMOENSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SC3=NC=NC4=C3C=CC(=C4)OCCCN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2-selenocyanatoethylcarbamoyl)phenyl] acetate](/img/structure/B610788.png)
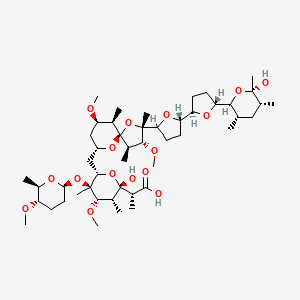
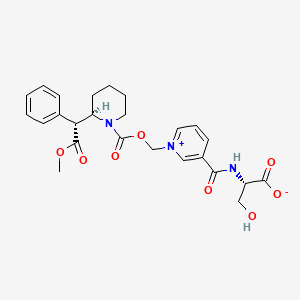
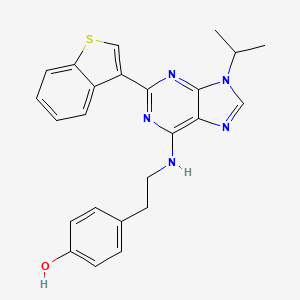
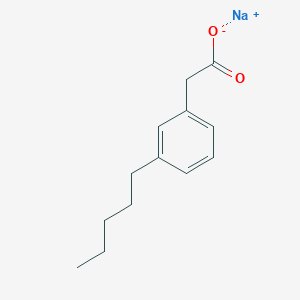
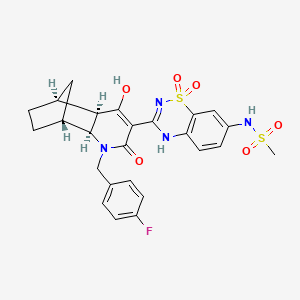
![(3S)-3-[6-(difluoromethoxy)pyridin-3-yl]-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid](/img/structure/B610802.png)
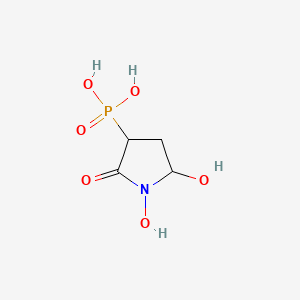
![[3-carbamoyl-4,6,7-trihydroxy-8-[4-hydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]-4a,11-dimethoxy-11-methyl-2,5-dioxo-1,11a,12,12a-tetrahydrotetracen-1-yl] 2-hydroxybenzoate](/img/structure/B610805.png)
